6-[5-(3,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
6-[5-(3,4-Dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a purine derivative featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted with a 3,4-dimethoxybenzenesulfonyl group at the 5-position and a methyl group at the N9 position of the purine ring. This compound is structurally distinct due to the sulfonyl linkage and the methoxy substituents on the benzene ring, which likely influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
6-[5-(3,4-dimethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-24-12-23-18-19(24)21-11-22-20(18)25-7-13-9-26(10-14(13)8-25)31(27,28)15-4-5-16(29-2)17(6-15)30-3/h4-6,11-14H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAQKELSRQRHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects: The target compound’s 3,4-dimethoxybenzenesulfonyl group introduces strong electron-withdrawing sulfonyl and electron-donating methoxy groups, which may enhance stability and π-stacking interactions compared to the 3,5-dimethoxybenzylamino group in .
Crystallographic and Conformational Analysis
Dihedral Angles and Planarity
- The compound 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine () exhibits a dihedral angle of 63.87° between the purine and benzene rings, indicating significant non-planarity.
- The octahydropyrrolo[3,4-c]pyrrole scaffold in the target compound is expected to adopt a chair-like conformation similar to the tetrahydropyranyl ring in , which has Cremer-Pople puckering parameters of QT = 0.691 Å and θ = 89.4° .
Intermolecular Interactions
- The benzylamino analog stabilizes its crystal structure via N–H⋯N hydrogen bonds and π–π interactions (centroid distance: 3.467 Å).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
